

FIIN-3 vs TAS-120 vs PRN1371 selectivity profile

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Compound Focus: **FIIN-3**

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Quantitative Selectivity Profile

The table below summarizes the key experimental data for the inhibitors, highlighting their potency against FGFR family members and off-target kinases.

Table 1: Inhibitor Potency and Selectivity Data [1] [2]

Inhibitor	FGFR1 IC ₅₀ (nM)	FGFR2 IC ₅₀ (nM)	FGFR3 IC ₅₀ (nM)	FGFR4 IC ₅₀ (nM)	SRC IC ₅₀ (nM)	YES IC ₅₀ (nM)
TAS-120 (Futibatinib)	1.8	1.4	1.6	3.7	1673	1626
PRN1371	0.6	1.3	4.1	19.3	Negligible	Negligible
FIIN-2	3.1	4.3	27.0	45.3	330	365
FIIN-3	13.1	21.0	31.4	35.3	Information missing	Information missing

Detailed Selectivity Analysis

- Covalent Binding and SRC Family Kinase (SFK) Inhibition:** A critical differentiator in their selectivity is the off-target inhibition of SFKs. Mass spectrometry and kinase activity assays show that

both **FIIN-2** and **TAS-120** form covalent adducts with and inhibit **SRC** and **YES** (kinases that share a homologous p-loop cysteine with FGFRs). In contrast, **PRN1371** shows **no detectable covalent binding or inhibition** of these off-targets [1].

- **Activity Against Gatekeeper Mutations:** These inhibitors also display varying abilities to overcome acquired resistance from gatekeeper mutations in FGFRs [1]:
 - **FGFR1(V561M):** All three inhibitors showed reduced potency (~30-fold). PRN1371 was the most effective in this context (IC₅₀: 84 nM).
 - **FGFR2(V564F):** TAS-120 was most effective (IC₅₀: 52 nM), while PRN1371 showed only weak inhibition.
 - **FGFR3(V555M):** FIIN-2 was most effective (IC₅₀: 97 nM), while PRN1371 potency was significantly reduced (IC₅₀: 583 nM).
 - **FGFR4(V550L):** TAS-120 was most effective (IC₅₀: 90 nM), while PRN1371 showed little effect.

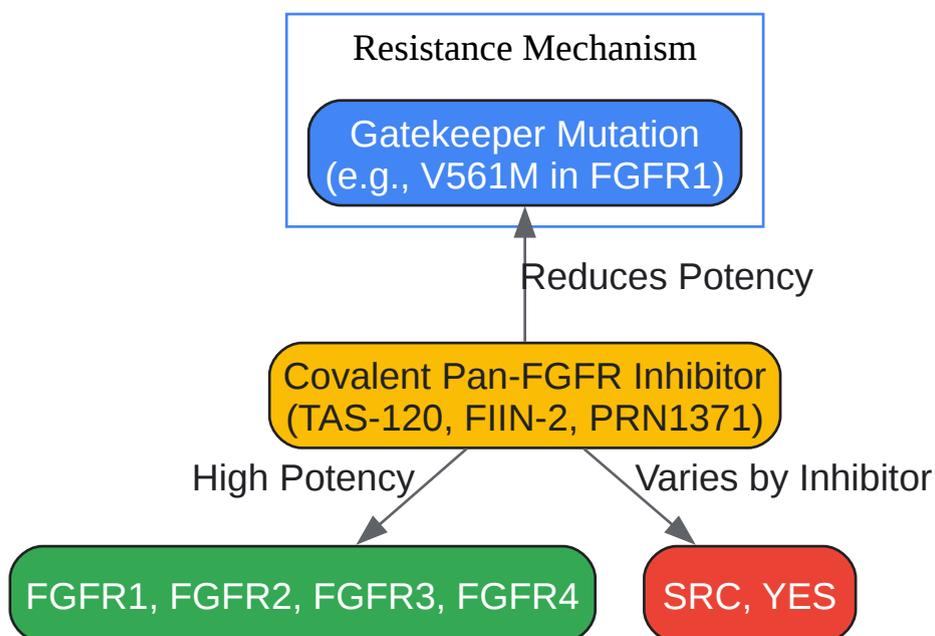
Experimental Protocols for Key Data

The primary data on selectivity and covalent binding comes from a 2022 study that used the following methodologies [1]:

- **Mass Spectrometry for Covalent Adduct Formation:** FGFR1 or SRC proteins were incubated with a molar excess of each inhibitor. The reaction was then analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect shifts in protein molecular weight, indicating the formation of a covalent bond.
- **Kinase Assay for Inhibitory Potency (IC₅₀):** The inhibitory activities against purified FGFR and SRC family kinases were measured using a homogenous time-resolved fluorescence (HTRF) kinase assay. Serial dilutions of each inhibitor were tested to determine the concentration that caused 50% inhibition of kinase activity (IC₅₀).
- **X-ray Crystallography for Structural Insights:** The high-resolution co-crystal structures of SRC/FIIN-2, SRC/TAS-120, and FGFR4/PRN1371 were determined. This revealed the precise atomic-level interactions, including the covalent bond with the p-loop cysteine and hydrogen bonding networks, explaining the differences in potency and selectivity.

FGFR Inhibitor Selectivity and Resistance Pathway

The diagram below illustrates the key selectivity and resistance mechanisms discussed.



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Key Takeaways for Researchers

- **For High FGFR Specificity:** PRN1371 demonstrates a superior profile due to its minimal off-target activity against SRC and YES kinases [1].
- **For Overcoming Specific Gatekeeper Mutations:** The choice between TAS-120 and FIIN-2 may depend on the specific FGFR mutation driving resistance, as their efficacy varies across different mutants [1].
- **Structural Guidance for Design:** The available co-crystal structures provide a valuable resource for designing next-generation inhibitors with optimized selectivity and ability to circumvent resistance [1].

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References

1. Structural insights into the potency and selectivity of covalent... [nature.com]

2. FGFR4 inhibitor | FGFR4 inhibition [selleckchem.com]

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